1-(Trifluoromethyl)cycloheptyl]methanamine is a chemical compound with significant relevance in organic chemistry and medicinal applications. Its molecular formula is and it has a molecular weight of approximately 181.199 g/mol. The compound is characterized by the presence of a trifluoromethyl group attached to a cycloheptyl ring, which enhances its chemical properties and potential reactivity.
This compound falls under the category of amines, specifically secondary amines due to the presence of two carbon-containing groups attached to the nitrogen atom. It also contains a trifluoromethyl functional group, which classifies it further as a fluorinated organic compound.
The synthesis of 1-(Trifluoromethyl)cycloheptyl]methanamine can be achieved through several methods. One notable approach involves the use of trifluoromethylation reactions where a cycloheptyl precursor is reacted with a trifluoromethylating agent.
The molecular structure of 1-(Trifluoromethyl)cycloheptyl]methanamine features a cycloheptyl ring with a trifluoromethyl group attached to one of the carbons in the ring, along with a methanamine functional group.
This compound can participate in various chemical reactions typical for amines and fluorinated compounds, including:
For example, when treated with alkyl halides in the presence of bases, it can form more complex amine derivatives. Additionally, the presence of fluorine may influence the reaction kinetics and mechanisms due to its electronegativity.
The mechanism of action for 1-(Trifluoromethyl)cycloheptyl]methanamine primarily revolves around its reactivity as an amine and its unique trifluoromethyl group:
This mechanism is crucial for understanding how this compound might interact with biological systems or other chemical entities.
The compound has potential applications in various fields:
The trifluoromethyl (TFM, -CF₃) group has become a cornerstone modification in modern CNS drug design due to its multifaceted influence on molecular recognition and pharmacokinetics. Approximately 15-20% of FDA-approved pharmaceuticals now contain fluorine or fluorinated functional groups, with TFM-substituted amines demonstrating particular success in neuropsychiatric therapeutics [3]. The -CF₃ group acts as a superior bioisostere for methyl groups while conferring enhanced attributes: 1) Lipophilicity enhancement (π-system contribution) promoting blood-brain barrier penetration; 2) Metabolic resistance via strengthened C-F bonds reducing oxidative dealkylation; and 3) Electron-withdrawing effects that modulate amine basicity, thereby influencing receptor binding kinetics and ion channel interactions.
Specific TFM-containing drugs highlight this strategic advantage: Ubrogepant, a CGRP receptor antagonist for migraine, incorporates a 2,2,2-trifluoroethylamine moiety critical for receptor affinity [3]. Similarly, Alpelisib (PI3K inhibitor) utilizes a trifluoromethyl alkyl-substituted pyridine to achieve nanomolar target inhibition [3]. For [1-(trifluoromethyl)cycloheptyl]methanamine, the proximal positioning of the -CF₃ group to the primary amine creates a polarized electrostatic environment that may facilitate interactions with anion-binding pockets in neurotransmitter receptors, while the cycloheptane ring provides conformational restraint that reduces entropic penalties upon target binding compared to flexible chain analogs. This combination enables precise spatial orientation for interacting with structurally complex CNS targets, particularly ion channels and G-protein coupled receptors implicated in depression, schizophrenia, and chronic pain.
N-Methyl-D-aspartate (NMDA) receptors represent critical targets for neuropsychiatric therapeutics, with their voltage-gated ion channels requiring ligands capable of interacting within the phencyclidine (PCP) binding site during channel activation. Research on N′-3-(trifluoromethyl)phenyl derivatives of N-aryl-N′-methylguanidines has demonstrated that the -CF₃ group significantly enhances binding affinity at this site compared to halogenated analogs [4]. Specifically, replacing a 3-iodo substituent with a 3-trifluoromethyl group produced an almost 2-fold improvement in affinity, attributed to favorable halogen bonding interactions and increased lipophilic contact surfaces within the receptor's transmembrane domains [4].
While [1-(trifluoromethyl)cycloheptyl]methanamine differs from these aryl guanidines in its alicyclic aliphatic structure, it shares critical pharmacophoric elements: 1) A basic nitrogen (primary amine vs. guanidine) capable of cationic formation at physiological pH; 2) A trifluoromethyl group positioned to influence electron density and steric bulk; and 3) Significant three-dimensional spatial character. This compound's seven-membered ring may confer advantages over smaller cycloalkyl analogs: molecular modeling suggests that the expanded ring size better accommodates the deep binding pocket requirements of the NMDA receptor's open-channel conformation. Additionally, the aliphatic nature avoids potential metabolic pathways associated with aromatic oxidation, potentially extending in vivo half-life. The compound's structural similarity to high-affinity NMDA modulators like 1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine (Ki < 10 nM) indicates its potential as a precursor for novel channel blockers targeting excitotoxicity in neurodegenerative conditions.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: